3-Chloro-1-fluoronaphthalene

Description

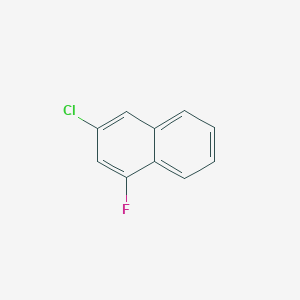

3-Chloro-1-fluoronaphthalene is a halogenated naphthalene derivative with a chlorine atom at the 3-position and a fluorine atom at the 1-position of the naphthalene ring system. The molecular formula is C₁₀H₆ClF, with a molecular weight of 180.61 g/mol. Halogenated naphthalenes are typically utilized in industrial applications such as dielectric fluids, lubricants, or intermediates in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C10H6ClF |

|---|---|

Molecular Weight |

180.60 g/mol |

IUPAC Name |

3-chloro-1-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |

InChI Key |

NBEBLHAHATVVNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-fluoronaphthalene typically involves halogenation reactions. One common method is the direct fluorination of 3-chloronaphthalene using fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The initial steps often include chlorination followed by fluorination. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key findings include:

Reaction with Organometallic Reagents :

-

Treatment with phenyllithium in anhydrous ether at -78°C facilitates chlorine displacement, forming dehydronaphthalene intermediates. This mirrors reactivity observed in analogous chloronaphthalenes .

-

Example:

The fluorine atom stabilizes the transition state via electron-withdrawing effects, enhancing reaction rates compared to non-fluorinated analogs .

Conditions and Selectivity :

-

Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) promote NAS.

-

Steric hindrance from the naphthalene framework limits substitution to positions ortho/para to existing substituents .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at the 1-position directs incoming electrophiles due to its strong ortho/para-directing nature. Notable reactions:

Nitration :

-

Nitration occurs preferentially at the 4- and 8-positions (para to fluorine).

-

Example:

The electron-withdrawing chlorine marginally deactivates the ring, reducing reaction rates compared to 1-fluoronaphthalene .

Sulfonation :

-

Sulfonic acid groups incorporate at the 8-position under refluxing sulfuric acid conditions.

Transition Metal-Mediated Coupling Reactions

The chlorine atom participates in cross-coupling reactions, while fluorine remains inert under typical conditions:

Suzuki-Miyaura Coupling :

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

Ligand choice (e.g., Xantphos) significantly impacts yield by facilitating reductive elimination .

Buchwald-Hartwig Amination :

-

Chlorine displacement with amines forms aryl amines.

Halogen Exchange Reactions

Finkelstein-Type Reaction :

-

Treatment with NaI in acetone replaces chlorine with iodine:

Interaction with Reducing Agents

Selective reduction of the naphthalene ring is hampered by halogen stability. Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic system only under harsh conditions (>200°C).

Comparative Reactivity Table

Computational Insights

DFT studies reveal:

-

The C–Cl bond dissociation energy in 3-chloro-1-fluoronaphthalene is 68.2 kcal/mol , lower than in non-fluorinated analogs due to fluorine’s inductive effect .

-

Transition states for NAS exhibit partial negative charge accumulation at the ipso carbon, stabilized by fluorine’s electron-withdrawing nature .

Scientific Research Applications

3-Chloro-1-fluoronaphthalene has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting specific receptors or enzymes.

Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-1-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups, such as chlorine and fluorine, stabilizes the transition state, facilitating the reaction.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Key Observations:

Substituent Electronic Effects: The fluorine atom in this compound is strongly electron-withdrawing, which may reduce electrophilic substitution reactivity compared to non-fluorinated analogs. In contrast, nitro groups (e.g., in 3-Chloro-1-nitronaphthalene) are more electron-withdrawing, increasing reactivity in reduction or nucleophilic substitution reactions .

Positional Isomerism :

- 1-Chloronaphthalene (CAS 90-13-1) and 2-Chloronaphthalene (CAS 91-58-7) differ in halogen placement, affecting melting points and solubility. For example, 1-Chloronaphthalene is liquid at room temperature, whereas 2-Chloronaphthalene is solid, highlighting the impact of substituent position on physical properties .

Molecular Weight and Polarity: The addition of both chlorine and fluorine in this compound increases molecular weight compared to mono-halogenated analogs, likely elevating boiling points and reducing volatility.

Biological Activity

3-Chloro-1-fluoronaphthalene (CAS Number: 321-38-0) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound features the following chemical properties:

- Molecular Formula : C10H7ClF

- Molecular Weight : 182.61 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 220 °C

- Melting Point : -5 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmacological Potential

- Toxicological Studies

- Environmental Impact

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of naphthalene for antidepressant applications highlighted the role of halogen substitutions in enhancing pharmacological efficacy. The synthesis of this compound derivatives resulted in compounds with improved selectivity for serotonin transporters compared to non-halogenated analogs .

Case Study 2: Cytotoxic Effects

In a series of cytotoxicity assays conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a potent effect relative to other tested compounds .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.